molecular formula C6H11NO B1359316 3-Vinylmorpholine CAS No. 148860-48-4

3-Vinylmorpholine

Cat. No. B1359316
M. Wt: 113.16 g/mol
InChI Key: QEXXWAFEPQBSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Vinylmorpholine is a significant building block used in the synthesis of various kinds of chemicals, including polymers, pharmaceuticals, agrochemicals, and fuels. It is also known as 3-ethenylmorpholine .


Synthesis Analysis

The synthesis of morpholines, including 3-Vinylmorpholine, has been a subject of much study due to their biological and pharmacological importance . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

Scientific Research Applications

1. Biomedical Applications

Vinyl polymers, such as those derived from 3-vinylmorpholine, have seen intensive research for their broad diversity and functionalities. One key area is biomedical applications, where degradable vinyl polymers have been increasingly explored. These polymers are used in nanomedicine, microelectronics, and environmental protection, highlighting the importance of developing degradable vinyl polymers for advanced biomedical applications (Delplace & Nicolas, 2015).

2. Polymer Synthesis and Modification

In the realm of polymer science, 3-vinylmorpholine plays a role in the synthesis of various polymers. For instance, the vinylation of morpholine with acetylene is a noted method for synthesizing 4-vinylmorpholine, which is then utilized in different polymer syntheses (Asratyan et al., 2018). Additionally, polymers like poly(vinyl chloride) (PVC) have been chemically modified for enhanced properties and specific applications, a process where derivatives of vinyl polymers could be relevant (Moulay, 2010).

3. Advanced Material Applications

3-Vinylmorpholine derivatives have been used in the creation of complex metallic architectures through 3D printing. This application highlights the versatility of vinyl polymers in creating intricate structures for electronics, acoustic absorption, thermal insulation, and other areas (Wang et al., 2014).

4. Organic Electronics and Optoelectronics

In the field of organic electronics and optoelectronics, 3-vinylmorpholine and its derivatives have shown potential. Regioregular poly(3-alkylthiophene) conducting block copolymers, for instance, incorporate vinyl terminated regioregular poly(3-alkylthiophene) via atom transfer radical polymerization (ATRP), demonstrating applications in transistors and solar cells (Iovu et al., 2005).

5

. Environmental and Water TreatmentVinyl polymers derived from compounds like 3-vinylmorpholine have been applied in environmental and water treatment contexts. Poly(vinylidene fluoride) (PVDF) membranes, for example, are used in water treatment, gas separation, and as separators for lithium-ion batteries. These applications underscore the importance of such polymers in environmental sustainability and resource management (Kang & Cao, 2014).

properties

IUPAC Name

3-ethenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXWAFEPQBSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631268
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylmorpholine

CAS RN

148860-48-4
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Vinylmorpholine
Reactant of Route 2
3-Vinylmorpholine
Reactant of Route 3
3-Vinylmorpholine
Reactant of Route 4
3-Vinylmorpholine
Reactant of Route 5
3-Vinylmorpholine
Reactant of Route 6
3-Vinylmorpholine

Citations

For This Compound
7
Citations
E Lenci, A Rossi, G Menchi, A Trabocchi - Organic & Biomolecular …, 2017 - pubs.rsc.org
A convenient synthesis of novel complex morpholines was achieved by a two-step process involving a Petasis three-component coupling reaction of glycolaldehyde, organoboronic …
Number of citations: 17 pubs.rsc.org
Z Lu, SS Stahl - Organic letters, 2012 - ACS Publications
… The challenge of preparing six-membered rings via Wacker-type oxidative cyclization is illustrated with substrate 1a, a precursor to 3-vinylmorpholine derivative 2a (Scheme 1). …
Number of citations: 100 pubs.acs.org
MH Weston - 2010 - library-archives.canada.ca
Tertiary amines containing [alpha]-vinyl substituents can undergo conjugate additions to acetylenic sulfones at the [beta]-position to form zwitterionic intermediates which rapidly …
Number of citations: 0 library-archives.canada.ca
F Berrée, AM Debache, Y Marsac, B Collet… - Tetrahedron, 2006 - Elsevier
The three-component coupling of an 1,2-aminoalcohol, a 1,2-dicarbonyl compound and a boronic acid was investigated. The reaction is supposed to proceed through the formation of a …
Number of citations: 40 www.sciencedirect.com
F Brusa - 2016 - irinsubria.uninsubria.it
… In order to obtain 3-vinylmorpholine, allene 1l, generated via Crabbe’s reaction, was submitted to optimized conditions. In this case, catalytic system was ineffective in the …
Number of citations: 2 irinsubria.uninsubria.it
DL Ellis - 2015 - search.proquest.com
Heterobimetallic complexes present a unique approach to catalyzing challenging reactions. By having two metals in close proximity to each other, the metals are able to interact and …
Number of citations: 5 search.proquest.com
MK Ghorai, D Shukla, K Das - The Journal of Organic Chemistry, 2009 - ACS Publications
A highly regio- and stereoselective strategy for the syntheses in high yield and enantioselectivity of a variety of substituted nonracemic morpholines and their homologues is described. …
Number of citations: 98 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.